![molecular formula C11H10IN B3047663 1-[(4-Iodophenyl)methyl]-1H-pyrrole CAS No. 143128-29-4](/img/structure/B3047663.png)
1-[(4-Iodophenyl)methyl]-1H-pyrrole
描述
1-[(4-Iodophenyl)methyl]-1H-pyrrole is an organic compound with the molecular formula C11H10IN It is characterized by the presence of an iodophenyl group attached to a pyrrole ring via a methylene bridge
准备方法
Synthetic Routes and Reaction Conditions
1-[(4-Iodophenyl)methyl]-1H-pyrrole can be synthesized through several methods, one of which involves the Suzuki–Miyaura coupling reaction. This reaction typically employs a palladium catalyst to facilitate the cross-coupling of an aryl halide with an organoboron compound. The general reaction conditions include the use of a base, such as potassium carbonate, and a solvent like toluene or ethanol, under an inert atmosphere .
Another method involves the direct iodination of 1-benzyl-1H-pyrrole using iodine and an oxidizing agent, such as hydrogen peroxide or sodium hypochlorite. This reaction is typically carried out in an organic solvent like dichloromethane or acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, including temperature, pressure, and reaction time, is crucial for efficient industrial synthesis.
化学反应分析
Types of Reactions
1-[(4-Iodophenyl)methyl]-1H-pyrrole undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom in the iodophenyl group can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as the Suzuki–Miyaura coupling, to form carbon-carbon bonds with other aromatic or aliphatic groups.
Oxidation and Reduction Reactions: The pyrrole ring can undergo oxidation to form pyrrole-2,5-dione derivatives or reduction to form pyrrolidine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like n-butyllithium or Grignard reagents (e.g., phenylmagnesium bromide) in anhydrous ether or tetrahydrofuran (THF) are commonly used.
Cross-Coupling: Palladium catalysts (e.g., Pd(PPh3)4) with bases like potassium carbonate in solvents such as toluene or ethanol.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like THF or ethanol.
Major Products Formed
Substitution: Formation of various substituted phenylmethylpyrroles.
Coupling: Formation of biaryl or diaryl derivatives.
Oxidation: Formation of pyrrole-2,5-dione derivatives.
Reduction: Formation of pyrrolidine derivatives.
科学研究应用
1-[(4-Iodophenyl)methyl]-1H-pyrrole has several applications in scientific research:
作用机制
The mechanism of action of 1-[(4-Iodophenyl)methyl]-1H-pyrrole depends on its specific application. In biological systems, it may interact with cellular targets, such as enzymes or receptors, to exert its effects. For example, it could inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist . The exact molecular targets and pathways involved vary based on the compound’s structure and the biological context.
相似化合物的比较
Similar Compounds
1-[(4-Bromophenyl)methyl]-1H-pyrrole: Similar structure with a bromine atom instead of iodine.
1-[(4-Chlorophenyl)methyl]-1H-pyrrole: Similar structure with a chlorine atom instead of iodine.
1-[(4-Fluorophenyl)methyl]-1H-pyrrole: Similar structure with a fluorine atom instead of iodine.
Uniqueness
1-[(4-Iodophenyl)methyl]-1H-pyrrole is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its halogenated analogs. The iodine atom’s larger size and higher polarizability can influence the compound’s chemical behavior, making it suitable for specific applications, such as radiolabeling for medical imaging .
属性
IUPAC Name |
1-[(4-iodophenyl)methyl]pyrrole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10IN/c12-11-5-3-10(4-6-11)9-13-7-1-2-8-13/h1-8H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAPDTHNKTSOIBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)CC2=CC=C(C=C2)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10IN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40596255 | |
| Record name | 1-[(4-Iodophenyl)methyl]-1H-pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40596255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
143128-29-4 | |
| Record name | 1-[(4-Iodophenyl)methyl]-1H-pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40596255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-Bromo-1,4,8-trioxaspiro[4.5]decane](/img/structure/B3047581.png)
![2-{[1-(bromomethyl)cyclopentyl]methyl}-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B3047582.png)
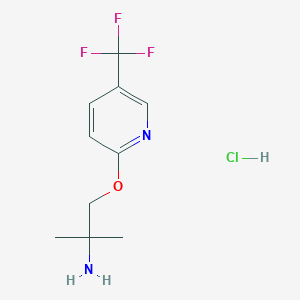
![2-{[1-(hydroxymethyl)cyclopentyl]methyl}-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B3047584.png)
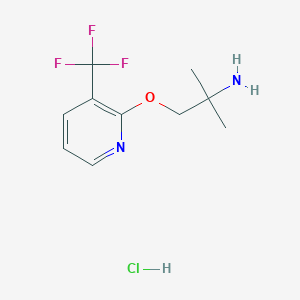
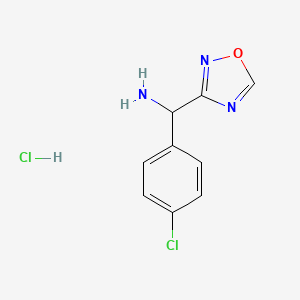
![2-[3-(Aminomethyl)pyrrolidin-1-yl]acetonitrile hydrochloride](/img/structure/B3047589.png)
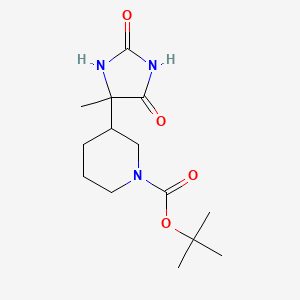
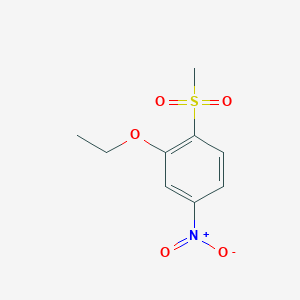
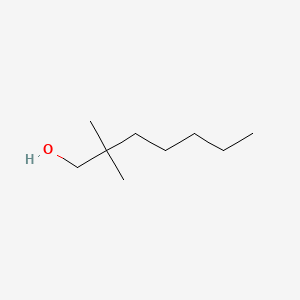
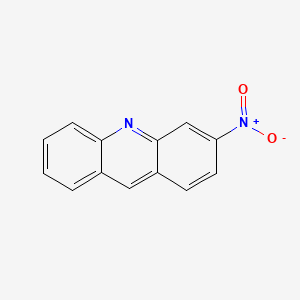
![6-Fluoro-1-iodoimidazo[1,5-A]pyridine](/img/structure/B3047600.png)
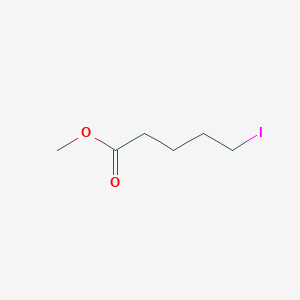
![6-Amino-7-[(3-hydroxybutyl)amino]-3,4-dihydroquinazolin-4-one](/img/structure/B3047603.png)
